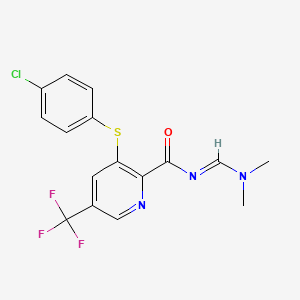

![molecular formula C20H15ClF3NO3S B3035773 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate CAS No. 338416-37-8](/img/structure/B3035773.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate

Overview

Description

The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate is a complex organic molecule that likely contains a pyridine ring substituted with chloro and trifluoromethyl groups, a phenyl ring, and a toluenesulfonate moiety. This structure suggests potential for various chemical properties and reactivity due to the presence of electron-withdrawing groups like trifluoromethyl and the electron-donating nature of the methyl group.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including nucleophilic substitutions and the introduction of sulfonyl groups. For instance, the synthesis of sterically hindered molecules like 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves aromatic nucleophilic substitution reactions . Similarly, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers is achieved through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a benzenesulfonate group in its structure.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, the structures of various phosphorus-containing benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, the crystal structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined by X-ray single crystal diffraction . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of a compound like this compound can be inferred from related compounds. For instance, the presence of a sulfonyl chloride group, as seen in the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers, suggests potential for substitution reactions . Additionally, the presence of electron-withdrawing groups such as trifluoromethyl could activate halogen substituents towards nucleophilic attack, as observed in the synthesis of pentafluorosulfanyl and perfluoroalkylthio derivatives of chloronitrobenzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the solubility, thermal properties, and nonlinear optical (NLO) properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives vary with different counter anions . The introduction of fluorine-containing substituents can also affect the reactivity of the compound, as seen in the nucleophilic substitution reactions of chloronitrobenzenes . These insights could be relevant for understanding the properties of this compound.

Scientific Research Applications

Structural and Chemical Properties

Structural Elucidation : A study conducted by Pittman, Egbe, and Amer (1992) focused on elucidating the structure of a related compound using spectroscopic methods, providing insights into the chemical properties and structural aspects of these types of compounds (Pittman, Egbe, & Amer, 1992).

Synthesis and Crystal Growth : Antony et al. (2019) synthesized a chromophore related to the compound and analyzed its crystal structure, thermal properties, and non-linear optical properties. This research demonstrates the potential applications of these compounds in materials science (Antony et al., 2019).

Nonlinear Optical Materials : Research by Ogawa et al. (2008) involved synthesizing derivatives of the compound and investigating their thermal properties and second-harmonic generation (SHG) activities. This study highlights the potential use of these compounds in nonlinear optical applications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

Antioxidant Activity in Lubricating Oils : Habib, Hassan, and El‐Mekabaty (2014) explored the use of a derivative of this compound as an antioxidant and corrosion inhibitor in lubricating oils, showcasing its potential industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).

Application in Drug Development

- Inhibitor of Secretory Phospholipase A₂ : A study by Nakayama et al. (2011) synthesized a series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, including compounds structurally similar to the query compound, and evaluated their inhibitory activities against secretory phospholipase A₂, indicating potential pharmaceutical applications (Nakayama, Morita, Kimura, Ishihara, Akiba, & Uenishi, 2011).

Crystallography and Solid-State Studies

- Crystal Structures of Tosylate Salts : Ravikumar et al. (2013) investigated the crystal structures of two tosylate salts of an anticancer drug, providing insight into the conformation and hydrogen bonding interactions in such compounds, which may inform the understanding of the compound (Ravikumar, Sridhar, Nanubolu, Bhujanga Rao, & Jyothiprasad, 2013).

Mechanism of Action

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s worth noting that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the drug’s potency .

Biochemical Pathways

It’s known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The presence of the trifluoromethyl group (-cf3) can influence the pharmacokinetic properties of a drug, potentially affecting its bioavailability .

Result of Action

Certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have shown potent analgesic efficacy and an ultrashort to long duration of action .

Action Environment

It’s known that the reaction conditions for suzuki–miyaura (sm) cross-coupling are exceptionally mild and functional group tolerant , which could potentially influence the compound’s action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3NO3S/c1-13-2-8-17(9-3-13)29(26,27)28-16-6-4-14(5-7-16)10-19-18(21)11-15(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSGPPPZZCZUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121280 | |

| Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338416-37-8 | |

| Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)

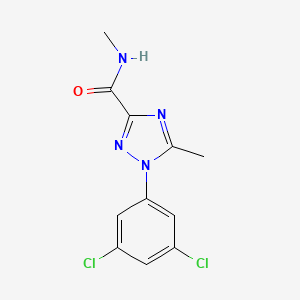

![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

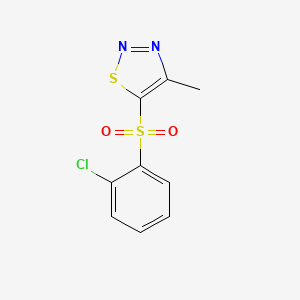

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)

![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)

![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)